molecular formula C7H5ClO3 B135390 4-Chlorosalicylic acid CAS No. 5106-98-9

4-Chlorosalicylic acid

Cat. No. B135390
CAS RN: 5106-98-9
M. Wt: 172.56 g/mol
InChI Key: LWXFCZXRFBUOOR-UHFFFAOYSA-N
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Description

4-Chlorosalicylic acid is an organic compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 . It is a pharmaceutical intermediate and a metabolite of the herbicide Benthiocarb . It has been used in the sensitive spectrofluorometric determination of terbium in mixed rare earths . It also shows potent antibacterial activity against Escherichia coli .


Synthesis Analysis

4-Chlorosalicylic acid has been used in the preparation of poly (4-chlorosalicylic acid-formaldehyde) via condensation with formaldehyde . More details about its synthesis can be found in the paper titled "Synthesis and diuretic activity of 4-chlorosalicylic acid derivatives" .


Molecular Structure Analysis

The molecular structure of 4-Chlorosalicylic acid consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a carboxyl group .


Chemical Reactions Analysis

4-Chlorosalicylic acid has been used in sensitive spectrofluorometric determination of terbium in mixed rare earths . It was also used in the preparation of poly (4-chlorosalicylic acid-formaldehyde) via condensation with formaldehyde .


Physical And Chemical Properties Analysis

4-Chlorosalicylic acid is a solid substance with a density of 1.5±0.1 g/cm3 . It has a boiling point of 321.1±27.0 °C at 760 mmHg . The compound has a flash point of 148.0±23.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Spectrofluorometric Determination of Terbium

4-Chlorosalicylic acid has been employed in sensitive spectrofluorometric assays for the determination of terbium ions in mixed rare earths . The compound’s unique properties allow it to interact with terbium ions, leading to fluorescence emission that can be quantified. This application is valuable in analytical chemistry and environmental monitoring.

Preparation of Polymeric Materials

The condensation reaction between 4-Chlorosalicylic acid and formaldehyde results in the formation of poly(4-chlorosalicylic acid-formaldehyde) polymer . This polymer exhibits interesting properties due to the incorporation of the 4-chlorosalicylic acid moiety. Researchers have explored its potential in materials science, including coatings, films, and other functional materials.

Microbial Community Enrichment

In a study, a stable microbial community was enriched using 4-Chlorosalicylic acid as the sole carbon and energy source . This community comprised ten different bacterial species, including Klebsiella pneumonia, Pseudomonas fluorescens, P. mendocina, and P. cichorii. Understanding microbial metabolism and interactions with this compound contributes to bioremediation and environmental microbiology.

Mechanism of Action

Target of Action

4-Chlorosalicylic acid primarily targets enzymes such as monophenolase and diphenolase . These enzymes play a crucial role in various biochemical reactions, including the oxidation of phenolic compounds.

Mode of Action

The compound interacts with its targets by inhibiting their activity. Specifically, it inhibits monophenolase and diphenolase activity with IC50s of 1.89 mM and 1.10 mM respectively . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical reactions they catalyze.

Biochemical Pathways

It’s known that the compound can inhibit the activity of enzymes involved in the oxidation of phenolic compounds . This could potentially affect various metabolic pathways where these enzymes play a role.

Pharmacokinetics

As a pharmaceutical intermediate , its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy and safety profile.

Result of Action

The primary result of 4-Chlorosalicylic acid’s action is its potent antimicrobial activity. It has been shown to be effective against E. coli, with a minimum inhibitory concentration (MIC) of 250 μg/mL and a minimum bactericidal concentration (MBC) of 500 μg/mL . This suggests that the compound can inhibit the growth of and kill this bacterium at these concentrations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorosalicylic acid. For instance, a study found that a stable microbial community was able to degrade 4-Chlorosalicylic acid when it was used as the sole source of carbon and energy . This suggests that the presence of certain microorganisms and the availability of other nutrients can affect the compound’s degradation and, consequently, its action.

Safety and Hazards

4-Chlorosalicylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .

properties

IUPAC Name

4-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXFCZXRFBUOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199064
Record name 4-Chlorosalicylic acid
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorosalicylic acid

CAS RN

5106-98-9
Record name 4-Chlorosalicylic acid
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Record name 4-Chlorosalicylic acid
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Record name 4-Chlorosalicylic acid
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Record name 4-Chlorosalicylic acid
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Record name 4-chlorosalicylic acid
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Record name 4-CHLOROSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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